molecular formula C15H15N3O2S B14134927 5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-34-1

5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14134927
CAS No.: 497072-34-1
M. Wt: 301.4 g/mol
InChI Key: MQEPZTDNFBKHOA-UHFFFAOYSA-N
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Description

5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and antitumor properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . The reaction conditions often include:

    Temperature: Varies depending on the specific reaction step, but generally involves heating.

    Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).

    Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound is believed to inhibit bacterial enzymes and disrupt cellular processes, leading to antibacterial effects . In cancer research, it may interfere with cell division and induce apoptosis in tumor cells .

Properties

CAS No.

497072-34-1

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H15N3O2S/c19-13(16-7-6-11-4-2-1-3-5-11)12-10-17-15-18(14(12)20)8-9-21-15/h1-5,10H,6-9H2,(H,16,19)

InChI Key

MQEPZTDNFBKHOA-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NCCC3=CC=CC=C3

solubility

45 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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